N-3-quinolinyl-9H-fluorene-2-sulfonamide
Description
Properties
IUPAC Name |
N-quinolin-3-yl-9H-fluorene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c25-27(26,24-18-12-16-6-2-4-8-22(16)23-14-18)19-9-10-21-17(13-19)11-15-5-1-3-7-20(15)21/h1-10,12-14,24H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNOCTZEVKFFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NC4=CC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Quinolinyl-Benzenesulfonamide Derivatives (e.g., IIIa)
- Structure: (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) contains a benzenesulfonamide linked to a modified quinoline core .
- Comparison: The target compound replaces the benzene ring in IIIa with a fluorene system, increasing molecular rigidity and surface area for hydrophobic interactions.
Quinolinyl-Methanesulfonamide Derivatives (e.g., BP 1247)
- Structure: (2,5-Difluorophenyl)-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)methanesulfonamide (BP 1247) features a methanesulfonamide group and a pyrazole-substituted quinoline .
- The methanesulfonamide in BP 1247 is less bulky than the fluorene-linked sulfonamide, which may influence solubility and membrane permeability.
Fluorene-Based Sulfonate/Carboxamide Compounds (e.g., )
- Structure : A methanesulfonate salt with a trifluoromethyl-biphenyl-piperidine-fluorene carboxamide backbone .
- Comparison :
- The sulfonate group in this compound increases solubility but reduces hydrogen-bonding capacity compared to the sulfonamide in the target compound.
- The carboxamide linkage vs. sulfonamide in the target may alter target specificity, as sulfonamides are common in enzyme inhibition (e.g., carbonic anhydrase).
Peptide-Mimetic Sulfonamides (e.g., )
- Structure: Fmoc-protected amino acid with benzenesulfonamide and fluorenylmethoxy groups .
- Comparison: The target compound is a small molecule, whereas ’s derivative is a peptide intermediate. The latter’s higher molecular weight and polar groups suggest applications in drug conjugation or solid-phase synthesis. Both share fluorene components, but the target’s quinolinyl group may confer distinct electronic properties for metal coordination.
Data Table: Key Structural and Functional Attributes
Research Findings and Implications
- Synthetic Accessibility: Quinolinyl-sulfonamide derivatives are typically synthesized via sulfonic chloride coupling, as seen in IIIa . The target compound may follow analogous steps but requires fluorene-functionalized intermediates.
- Bioactivity Trends: Quinoline-sulfonamide hybrids (e.g., IIIa, BP 1247) often exhibit antimicrobial or kinase-inhibitory activity due to their planar structures and hydrogen-bonding sulfonamides . The target compound’s fluorene core could improve metabolic stability compared to benzene-based analogs, as rigid structures resist enzymatic degradation.
- Structure-Activity Relationships (SAR): Substitution at the quinoline C-3 position (as in the target) may enhance binding to hydrophobic pockets in proteins. Methoxy or halogen groups (e.g., Cl in IIIa) in analogs improve lipophilicity and membrane penetration .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-3-quinolinyl-9H-fluorene-2-sulfonamide, and what analytical techniques ensure structural fidelity?
- Methodological Answer : Multi-step synthesis typically involves coupling fluorene-sulfonamide precursors with quinoline derivatives under controlled conditions (e.g., reflux in polar aprotic solvents like DMF or dichloromethane). Key steps include sulfonylation of the fluorene moiety followed by nucleophilic substitution with a quinoline derivative. Structural confirmation requires ¹H/¹³C NMR to verify regioselectivity and high-resolution mass spectrometry (HRMS) to validate molecular weight . Purity is assessed via HPLC with UV detection at λ = 254 nm.
Q. What structural features of this compound suggest potential pharmacological activity?
- Methodological Answer : The compound combines a fluorene-sulfonamide core (known for π-π stacking with biological targets) and a quinoline moiety (implicated in intercalation and enzyme inhibition). Computational docking studies (e.g., using AutoDock Vina) predict interactions with kinase domains or DNA topoisomerases, common targets in anticancer research. Experimental validation involves enzyme inhibition assays (e.g., ATPase activity) and cytotoxicity profiling in cancer cell lines .
Q. How do solvent polarity and temperature influence the yield of this compound during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling reactions, while elevated temperatures (70–90°C) accelerate reaction kinetics. However, excessive heat may degrade sensitive intermediates. A factorial design experiment (varying solvent, temperature, and catalyst loading) optimizes yield. For example, triethylamine as a base catalyst in DMF at 80°C achieves ~75% yield .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or MS data often arise from regioisomeric impurities or solvent-induced shifts . Use 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations unambiguously. For mass spectral anomalies, employ tandem MS/MS to differentiate fragmentation patterns of isomers. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What strategies optimize the selectivity of this compound for kinase inhibition over off-target effects?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying substituents on the quinoline ring (e.g., electron-withdrawing groups at C-6 enhance kinase binding). Competitive binding assays (e.g., fluorescence polarization) quantify selectivity against a kinase panel (e.g., EGFR, VEGFR). Molecular dynamics simulations identify key hydrogen bonds and hydrophobic interactions driving selectivity .
Q. How do steric and electronic effects in the fluorene-sulfonamide scaffold impact solubility and bioavailability?
- Methodological Answer : Introduce polar auxiliaries (e.g., hydroxyl or amine groups) on the fluorene ring to improve aqueous solubility. LogP values are calculated via reversed-phase HPLC, while permeability is assessed using Caco-2 cell monolayers. Pharmacokinetic studies in rodent models measure oral bioavailability, with adjustments made via prodrug strategies (e.g., esterification of sulfonamide groups) .
Q. What computational methods predict the metabolic stability of this compound?
- Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies to identify labile sites (e.g., sulfonamide S-N bonds). In silico metabolism simulations (e.g., using MetaSite) predict cytochrome P450-mediated oxidation. Experimental validation involves incubation with liver microsomes and LC-MS/MS detection of metabolites .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s cytotoxicity: How to reconcile discrepancies between in vitro and in vivo models?
- Methodological Answer : In vitro cytotoxicity (e.g., IC₅₀ in MCF-7 cells) may not translate to in vivo efficacy due to pharmacokinetic limitations (e.g., poor absorption). Use physiologically based pharmacokinetic (PBPK) modeling to correlate drug exposure levels. Alternatively, test prodrug derivatives or nanoformulations to enhance bioavailability. Cross-species metabolite profiling identifies interspecific metabolic differences .
Experimental Design Considerations
Q. Designing a SAR study for this compound: What parameters prioritize synthetic targets?
- Methodological Answer : Prioritize derivatives based on computational docking scores and synthetic feasibility . Use a QSAR model incorporating electronic (Hammett σ), steric (Taft Es), and lipophilic (π) parameters. Synthesize 10–15 analogs with systematic substitutions (e.g., halogens, methyl groups) and evaluate bioactivity in parallelized assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
